![molecular formula C20H16N2O3S B1447904 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1951451-80-1](/img/structure/B1447904.png)
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, or 3-BMPPD, is a heterocyclic compound of interest to the scientific community due to its numerous applications in various fields. It is a structural analog of the naturally occurring compound thienopyrimidine, and has a wide range of applications in biological research, synthetic chemistry, and drug development.
Applications De Recherche Scientifique
Synthesis of Nucleosides and Nucleotides
- 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been utilized in the synthesis of various nucleosides and nucleotides. For instance, El‐Barbary et al. (1995) demonstrated its use in creating protected nucleosides and acyclic nucleosides, which are crucial in the study and development of antiviral and anticancer drugs (El‐Barbary et al., 1995).
Antimicrobial Research
- Compounds derived from thieno[2,3-d]pyrimidine, such as 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been studied for their antimicrobial properties. Vlasov et al. (2022) synthesized derivatives of this compound and evaluated their antimicrobial activity, finding moderate effectiveness against various bacterial strains (Vlasov et al., 2022).
HIV Research
- Research by Tang et al. (2015) explored the synthesis of derivatives of 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione for observing changes in biological activity after N-3 hydroxylation. The target compound showed increased anti-HIV integrase activity, highlighting its potential use in HIV treatment research (Tang et al., 2015).
Pyrimidine-Based Compound Synthesis
- Thieno[2,3-d]pyrimidine derivatives, including 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, are used in the synthesis of various pyrimidine-based compounds. These compounds have applications in medicinal chemistry due to their diverse biological activities, as demonstrated in studies by Yoneda et al. (1980) and others (Yoneda et al., 1980).
Heterocyclic Chemistry
- The compound is also valuable in the broader field of heterocyclic chemistry. Various synthesis methods and reactions involving thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored, contributing to our understanding of heterocyclic compound synthesis and their potential applications in drug discovery and development (Davoodnia et al., 2008).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONIRSKMFEAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



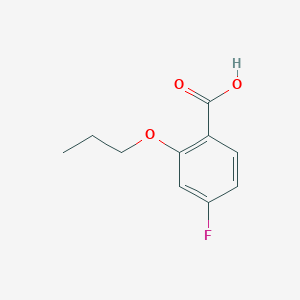
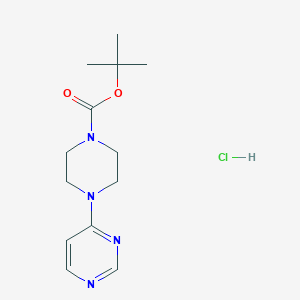
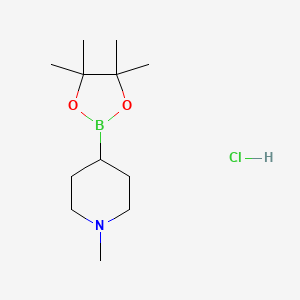
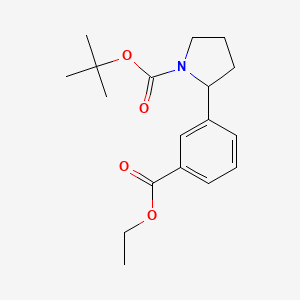
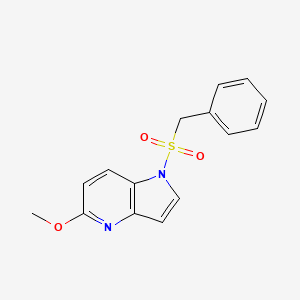
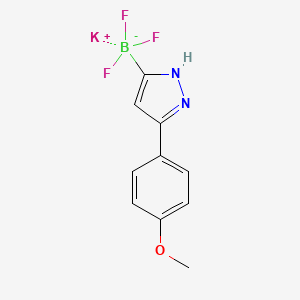


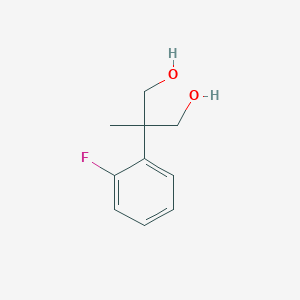

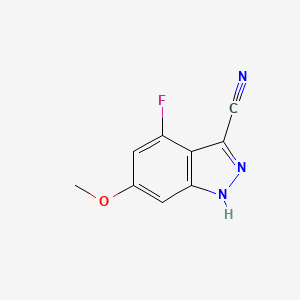
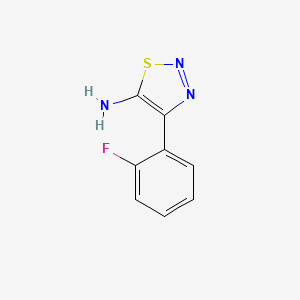
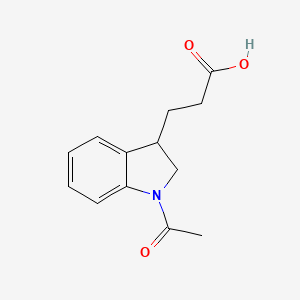
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)